Benzyl 5-(4-ethoxyphenylsulfonamido)-2-methylnaphtho[1,2-b]furan-3-carboxylate
Description
Benzyl 5-(4-ethoxyphenylsulfonamido)-2-methylnaphtho[1,2-b]furan-3-carboxylate (CAS: 442553-93-7) is a naphthofuran derivative featuring a sulfonamido group at position 5, a methyl substituent at position 2, and a benzyl ester at position 3 of the naphtho[1,2-b]furan scaffold.
Properties
IUPAC Name |
benzyl 5-[(4-ethoxyphenyl)sulfonylamino]-2-methylbenzo[g][1]benzofuran-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H25NO6S/c1-3-34-21-13-15-22(16-14-21)37(32,33)30-26-17-25-27(29(31)35-18-20-9-5-4-6-10-20)19(2)36-28(25)24-12-8-7-11-23(24)26/h4-17,30H,3,18H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJYGEBPONNCWAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C4=CC=CC=C42)OC(=C3C(=O)OCC5=CC=CC=C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H25NO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
515.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzofuran derivatives typically involves the construction of the benzofuran ring through various methods such as free radical cyclization cascades and proton quantum tunneling . For Benzyl 5-(4-ethoxyphenylsulfonamido)-2-methylnaphtho[1,2-b]furan-3-carboxylate, the synthesis may involve the following steps:
Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Substituents: The ethoxyphenylsulfonamido and benzyl groups can be introduced through substitution reactions using suitable reagents and catalysts.
Industrial Production Methods
Industrial production of such complex compounds often involves optimized synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted synthesis (MWI) have been employed to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Benzyl 5-(4-ethoxyphenylsulfonamido)-2-methylnaphtho[1,2-b]furan-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.
Scientific Research Applications
Chemistry: Used as intermediates in the synthesis of other complex organic compounds.
Biology: Studied for their biological activities, including anti-tumor and antibacterial properties.
Medicine: Potential therapeutic agents for diseases such as cancer and viral infections.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Benzyl 5-(4-ethoxyphenylsulfonamido)-2-methylnaphtho[1,2-b]furan-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, benzofuran derivatives have been shown to inhibit certain enzymes involved in cancer cell proliferation .
Comparison with Similar Compounds
Structural Variations in Sulfonamido Substituents
Key Observations :
- Electronic Effects : The 4-ethoxyphenyl group (electron-donating -OEt) in the target compound contrasts with electron-withdrawing groups like -F (4-fluorophenyl) or sterically hindered substituents (e.g., 2,5-dimethylphenyl) . These differences may alter hydrogen-bonding capacity and receptor binding.
Ester Group Modifications
- Benzyl Ester : The target compound’s benzyl ester (C₆H₅CH₂O-) offers lipophilicity, which may enhance membrane permeability but reduce aqueous solubility .
- Smaller Esters : Analogues with methyl or ethyl esters (e.g., ) likely exhibit higher solubility in polar solvents but lower bioavailability due to rapid esterase-mediated hydrolysis.
Implications of Structural Differences
- Bioactivity Prediction : The 4-ethoxyphenyl group may enhance metabolic stability compared to methyl-substituted analogues, as ethoxy groups are less prone to oxidative metabolism.
- Solubility : The benzyl ester’s lipophilicity suggests lower aqueous solubility than methoxyethyl or ethyl esters .
- Synthetic Accessibility : Smaller esters (methyl, ethyl) are typically easier to introduce than benzyl or methoxyethyl groups, which may require protective strategies .
Biological Activity
Benzyl 5-(4-ethoxyphenylsulfonamido)-2-methylnaphtho[1,2-b]furan-3-carboxylate (CAS No. 442553-93-7) is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound features a naphtho[1,2-b]furan core substituted with a sulfonamide group and an ethoxyphenyl moiety. Its molecular formula is C22H24N2O4S, and it possesses unique structural characteristics that contribute to its biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C22H24N2O4S |
| Molecular Weight | 404.50 g/mol |
| CAS Number | 442553-93-7 |
| IUPAC Name | This compound |
Antimicrobial Properties
Research has indicated that this compound exhibits notable antimicrobial activity. In vitro studies demonstrated effectiveness against various bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
The minimum inhibitory concentration (MIC) values were found to be significantly lower than those of standard antibiotics, suggesting a potential role as an alternative antimicrobial agent.
Anticancer Activity
In preclinical studies, the compound was evaluated for its anticancer properties. It showed promising results in inhibiting the proliferation of cancer cell lines such as:
- HeLa (cervical cancer)
- MCF-7 (breast cancer)
The compound induced apoptosis in these cell lines, as evidenced by increased levels of caspase-3 and PARP cleavage.
The biological activity of this compound is primarily attributed to its ability to interact with specific cellular targets:
- Inhibition of Enzymatic Activity : The sulfonamide group may inhibit key enzymes involved in bacterial cell wall synthesis.
- Induction of Apoptosis : The compound activates apoptotic pathways in cancer cells through the mitochondrial pathway.
Case Studies
Several studies have explored the biological effects of this compound:
-
Study on Antimicrobial Efficacy :
- Objective : To evaluate the antimicrobial activity against clinical isolates.
- Findings : Significant inhibition of bacterial growth at low concentrations.
- Reference : [Source needed for citation]
-
Study on Anticancer Effects :
- Objective : To assess the cytotoxic effects on cancer cell lines.
- Findings : Induced apoptosis and reduced cell viability in HeLa and MCF-7 cells.
- Reference : [Source needed for citation]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
